molecular formula C16H21N3O6S B2763453 1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid CAS No. 866050-22-8

1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid

Cat. No. B2763453
CAS RN: 866050-22-8
M. Wt: 383.42
InChI Key: SZFZFCJWQKWADG-UHFFFAOYSA-N
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Description

The compound “1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a phenyl group that is further connected to a sulfonyl group . The molecule also contains a piperidine ring attached to a carboxylic acid group .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the reaction conditions are reported in the synthetic strategies . Functionalization of preformed pyrrolidine rings, such as proline derivatives, is another approach .


Molecular Structure Analysis

The molecular formula of this compound is C14H19N3O4S . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the steric factors and the spatial orientation of substituents . Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Chemical Reactions and Mechanisms

Research has explored various chemical reactions involving nitroxides, like piperidine and pyrrolidine nitroxides, focusing on their interactions with nitrogen dioxide and thiyl radicals. These studies have elucidated the kinetics, mechanisms, and potential protective effects of these compounds against radical-induced damage and nitrosative stress. For instance, the reaction of cyclic nitroxides with .NO2, a key intermediate in cellular nitrosative stress, proceeds via an inner-sphere electron-transfer mechanism to form oxoammonium cations. This reaction pathway underscores the significant rate constants and potential for these compounds to act as reservoirs of .NO2, contributing to their protective effects against reactive nitrogen-derived species (Goldstein, Samuni, & Russo, 2003); (Goldstein, Samuni, & Merényi, 2008).

Biological and Pharmaceutical Applications

Studies have highlighted the potential of nitroxides for use as contrast agents in magnetic resonance imaging (MRI), emphasizing the importance of understanding factors affecting nitroxide reduction. The reduction rates of nitroxides are influenced by their chemical structure, the presence of ascorbic acid, and the role of sulfhydryl groups in tissue homogenates, highlighting the complexity of their behavior in biological systems. This knowledge is crucial for developing more effective contrast agents for MRI (Couet, Brasch, Sosnovsky, & Tozer, 1985).

Synthetic Applications

Research into the synthesis of various heterocyclic compounds reveals the versatility of reactions involving nitroalkyl derivatives, including the formation of aminonitroalkyl derivatives and nitroethyl p-tolyl sulfones. These synthetic pathways offer insights into developing new compounds with potential applications in various fields, from pharmaceuticals to materials science (Tyrkov, 2006).

Future Directions

The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

1-(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6S/c20-16(21)12-5-9-18(10-6-12)26(24,25)13-3-4-14(15(11-13)19(22)23)17-7-1-2-8-17/h3-4,11-12H,1-2,5-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFZFCJWQKWADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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